tetramethyloxetan-3-one

Descripción general

Descripción

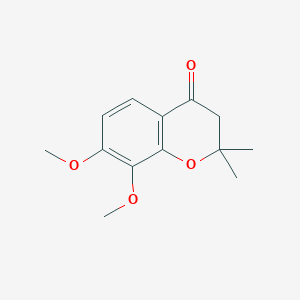

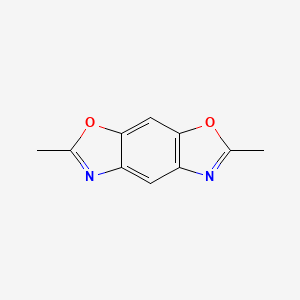

Tetramethyloxetan-3-one, also known as TMX, is a cyclic organic compound with a molecular formula of C4H8O2. It is a colorless liquid with a boiling point of about 120°C and a melting point of -50°C. It is a relatively unstable compound and has a low vapor pressure. It is insoluble in water and is soluble in many organic solvents. TMX has been studied for its potential applications in the synthesis of organic compounds, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Catalysis and Isomerization : Tetramethyloxetan undergoes isomerization to neopentyl methyl ketone via a 1,3-methyl migration in the presence of hydrogen on platinum, palladium, and rhodium catalysts. This represents the first experimental observation of a 1,3-bond shift isomerization on noble metals (Bartók, 1979).

Photochemical and Photobiological Properties : Research on hydroxymethyl-substituted 1,2-dioxetanes, including tetramethyl-1,2-dioxetane, has uncovered significant insights into their photochemical and photobiological properties. These compounds are known for their efficiency in damaging DNA, with the radical chemistry underlying this process now better understood (Adam, Andler, Nau & Saha-Möller, 1998).

Polymerization Processes : The cationic polymerization of various derivatives of tetramethyloxetan, such as 3,3-diethyloxetane, leads to the formation of polymer and cyclic oligomers. The cyclic tetramer is a significant oligomer formed in this process, exhibiting behavior similar to that of the unsubstituted oxetane (Bucquoye & Goethals, 1980).

Chemiluminescence in Films : Tetramethyl-1,2-dioxetane is used in chemiluminescent techniques to investigate energy transfer and exciton in polyvinylcarbazole films. It acts as a source of chemiexcited acetone triplets, facilitating the study of energy transfer in these materials (Klöpffer, Turro, Chow & Noguchi, 1978).

Oximetry Probes : Tetrathiatriarylmethyl (TAM) radicals, related to tetramethyloxetan derivatives, are used as oximetry probes for electron paramagnetic resonance imaging applications. The stability of these radicals in the presence of oxygen and in biological systems has been a subject of study, contributing to the understanding of radical chemistry in redox environments (Xia, Villamena, Hadad, Kuppusamy, Li, Zhu & Zweier, 2006).

Forensic Applications : Tetramethyl-benzidine, a derivative of tetramethyloxetan, is utilized in forensic science for the presumptive identification of blood at crime scenes. Its high sensitivity and ability to maintain the structural integrity of bloodstains make it a valuable tool in forensic investigations (Vittori, Barni, Lewis, Antonini, Rapone & Berti, 2016).

Propiedades

IUPAC Name |

2,2,4,4-tetramethyloxetan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWCCAAVMFWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyloxetan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)

![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)

![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)